molecular formula C14H11ClN2O3 B3054524 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide CAS No. 6088-88-6

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B3054524
CAS No.: 6088-88-6
M. Wt: 290.7 g/mol
InChI Key: REELYLPJMWRIQG-DHZHZOJOSA-N
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Description

The compound is a furan carboxamide derivative with a 4-chlorophenyl group and an amino group attached. Furan carboxamides and their derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Scientific Research Applications

Antiallergic Activity

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide and its analogs have been studied for their antiallergic properties. A study found that these compounds exhibited potent antiallergic activity in tests involving dermal vascular permeability and active anaphylaxis assays in rats (Georgiev et al., 1987).

Antimicrobial Activity

There's significant interest in the antimicrobial properties of related compounds. Research on similar furan-2-carboxamide derivatives showed promising antimicrobial activity against various microorganisms, including bacteria and fungi (Arora et al., 2013). Another study highlighted the synthesis and characterization of furan-3-carboxamides, which exhibited significant in vitro antimicrobial activity (Zanatta et al., 2007).

Anticancer Potential

Compounds similar to this compound have been explored for their potential in cancer treatment. Studies have designed and synthesized furan-2-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR), exhibiting potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Biological Activities and Applications

Research in this area extends to exploring various biological activities and applications of similar compounds. For instance, studies have synthesized and evaluated the biological activities of furan-2-carboxamide derivatives as urotensin-II receptor antagonists, revealing their potential in medical applications (Chae Jo Lim et al., 2019).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and similar compounds, as well as the development of more efficient synthesis methods. The compound’s potential as a therapeutic agent could also be explored, given the biological activities of similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves the condensation of 4-chloroacetophenone with ethyl acetoacetate to form ethyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form ethyl 4-chloro-3-hydrazinobutanoate. The resulting compound is then reacted with furan-2-carboxylic acid to form N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide.", "Starting Materials": [ "4-chloroacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "furan-2-carboxylic acid" ], "Reaction": [ "Condensation of 4-chloroacetophenone with ethyl acetoacetate in the presence of a base to form ethyl 4-chloro-3-oxobutanoate", "Reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-chloro-3-hydrazinobutanoate", "Reaction of ethyl 4-chloro-3-hydrazinobutanoate with furan-2-carboxylic acid in the presence of a coupling agent to form N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide" ] }

CAS No.

6088-88-6

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7 g/mol

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+

InChI Key

REELYLPJMWRIQG-DHZHZOJOSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N

SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N

sequence

X

Origin of Product

United States

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